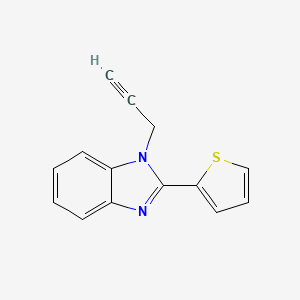

1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in many different areas of study.

Applications De Recherche Scientifique

Synthesis and DNA Interactions

Benzimidazole derivatives have been synthesized and studied for their ability to bind DNA and induce cellular DNA lesions, showcasing significant cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer. This indicates their potential as chemotherapeutic agents. For example, Schiff base copper(II) complexes containing benzimidazole compounds have demonstrated substantial in vitro cytotoxic effects, highlighting their intercalative DNA binding mode and apoptotic pathway induction capabilities in cancer cells (Paul et al., 2015).

Antimicrobial Activity

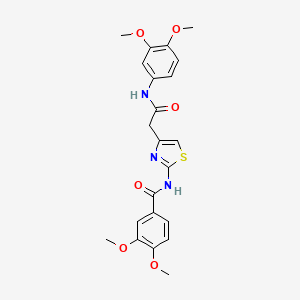

Benzimidazole derivatives have shown noteworthy antibacterial and antifungal activities. New potentially benzimidazole-5-(aryldiazenyl)thiazole derivatives exhibited significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as antitumor properties against human liver cancer cell lines (Khalifa et al., 2018). Additionally, benzimidazole-2yl derivatives were synthesized with antimicrobial evaluation indicating potent activity against several bacteria and yeasts, emphasizing their potential as antimicrobial agents (Abdel-Motaal et al., 2020).

Anticancer Properties

Benzimidazole derivatives have been actively researched for their anticancer properties. For instance, benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines has shown promising broad-spectrum anticancer activity against NCI 60 cell line panel, identifying compounds with significant growth inhibition potential, particularly against leukemia cell lines (Husain et al., 2013).

Antioxidant Activities

The antioxidant properties of benzimidazole derivatives have been explored, with some compounds showing potent antioxidant activity, suggesting their use in combating oxidative stress-related diseases. For example, novel benzimidazole derivatives synthesized via microwave-assisted processes demonstrated significant in vitro antioxidant activities, highlighting their pharmaceutical potential (Sameut et al., 2020).

Propriétés

IUPAC Name |

1-prop-2-ynyl-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQUAATYENFJJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2N=C1C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1H-1,3-Benzimidazole, 1-(2-propynyl)-2-(2-thienyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)

![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578166.png)

![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)